4,6,8-Trichloro-2-(trifluoromethyl)quinoline: A Comprehensive Technical Guide
4,6,8-Trichloro-2-(trifluoromethyl)quinoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, synthesis, reactivity, and potential biological activities of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline. This polychlorinated and trifluoromethylated quinoline derivative is a compound of interest in medicinal chemistry and materials science due to the known bioactivities of the quinoline scaffold. This document consolidates available data on the subject molecule and provides extrapolated information based on structurally related compounds to facilitate further research and development. All quantitative data is summarized in structured tables, and detailed, albeit theoretical, experimental protocols are provided. Diagrams illustrating synthetic pathways and potential biological mechanisms are included to offer a comprehensive understanding of this compound.
Introduction
The quinoline scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. The introduction of halogen atoms and trifluoromethyl groups can significantly modulate the physicochemical and biological properties of the quinoline core. The trifluoromethyl group, in particular, is known to enhance metabolic stability, membrane permeability, and binding affinity to biological targets. 4,6,8-Trichloro-2-(trifluoromethyl)quinoline combines these features, making it a promising candidate for investigation in drug discovery and as a building block in organic synthesis. This guide aims to provide a thorough understanding of its chemical characteristics.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 18706-37-1 | [1] |
| Molecular Formula | C₁₀H₃Cl₃F₃N | [1] |
| Molecular Weight | 300.5 g/mol | [1] |
| Purity | ≥97% | [1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | |
| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |
Synthesis and Reactivity
A definitive, published synthetic route for 4,6,8-Trichloro-2-(trifluoromethyl)quinoline is not currently available. However, a plausible synthetic pathway can be proposed based on established methods for the synthesis of related polychlorinated and trifluoromethylated quinolines. A potential approach involves the cyclization of a suitably substituted aniline with a trifluoromethyl-containing building block, followed by chlorination.
Proposed Synthetic Pathway
A potential synthetic route could start from a polychlorinated aniline and involve a cyclization reaction, such as the Combes or Friedländer synthesis, followed by further functionalization.
Caption: Proposed synthetic pathway for 4,6,8-Trichloro-2-(trifluoromethyl)quinoline.
Experimental Protocol (Theoretical)
Step 1: Synthesis of 4-Hydroxy-6,8-dichloro-2-(trifluoromethyl)quinoline
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In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2,4,6-trichloroaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in a high-boiling solvent such as toluene.
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Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
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Cool the reaction mixture to room temperature.
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The cyclized product is expected to precipitate. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
Step 2: Synthesis of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline
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In a well-ventilated fume hood, carefully add 4-hydroxy-6,8-dichloro-2-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Reactivity
The reactivity of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline is dictated by the electron-deficient nature of the quinoline ring, which is enhanced by the presence of three chlorine atoms and a trifluoromethyl group.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the quinoline ring are susceptible to nucleophilic attack. The C4-chloro position is generally the most reactive towards nucleophiles, followed by the C6 and C8 positions. This allows for selective functionalization with amines, alcohols, and thiols.
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Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituents can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of a wide range of substituents.
Spectroscopic Data (Predicted)
No experimental NMR or mass spectra for 4,6,8-Trichloro-2-(trifluoromethyl)quinoline are publicly available. The following data are predicted based on the analysis of structurally similar compounds.[1][2][3][4]
NMR Spectroscopy (Predicted)
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H NMR | |||
| H-3 | 7.5 - 7.8 | s | |
| H-5 | 7.9 - 8.2 | d | J ≈ 2 |
| H-7 | 7.7 - 8.0 | d | J ≈ 2 |
| ¹³C NMR | |||
| C-2 | 145 - 150 | q | ²J(C,F) ≈ 35 |
| C-3 | 120 - 125 | ||
| C-4 | 148 - 153 | ||
| C-4a | 125 - 130 | ||
| C-5 | 128 - 133 | ||
| C-6 | 130 - 135 | ||
| C-7 | 126 - 131 | ||
| C-8 | 132 - 137 | ||
| C-8a | 146 - 151 | ||
| -CF₃ | 120 - 125 | q | ¹J(C,F) ≈ 275 |
| ¹⁹F NMR | |||
| -CF₃ | -60 to -65 | s |
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of three chlorine atoms.
Predicted Fragmentation Pathway:
Caption: Predicted electron ionization mass spectrometry fragmentation pathway.
Biological Activity and Potential Applications
While there is no specific biological data for 4,6,8-Trichloro-2-(trifluoromethyl)quinoline, the broader class of substituted quinolines has demonstrated significant activity in several therapeutic areas.[5][6] The presence of multiple chlorine atoms and a trifluoromethyl group suggests that this compound could exhibit interesting biological properties.
Potential Anticancer Activity
Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[6] Polychlorinated aromatic compounds have also been investigated for their cytotoxic effects.[7] It is plausible that 4,6,8-Trichloro-2-(trifluoromethyl)quinoline could display cytotoxicity against various cancer cell lines.
Potential Signaling Pathways Involved in Anticancer Activity:
Caption: Potential signaling pathways targeted by quinoline derivatives in cancer.
Potential Antiparasitic Activity
Quinolines are a cornerstone of antimalarial therapy, with compounds like chloroquine and mefloquine being well-known examples. The trifluoromethyl group is present in mefloquine and is known to be important for its activity. The presence of chlorine atoms on the quinoline ring can also influence antiparasitic efficacy.[8][9][10] Therefore, 4,6,8-Trichloro-2-(trifluoromethyl)quinoline warrants investigation for its potential activity against various parasites, including Plasmodium falciparum (malaria) and Leishmania species.[8]
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
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Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations. Add the compound solutions to the cells and incubate for 48-72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Data Analysis: Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value.
Safety and Handling
4,6,8-Trichloro-2-(trifluoromethyl)quinoline should be handled with care in a laboratory setting. A Safety Data Sheet (SDS) for a related compound, 4-chloro-8-(trifluoromethyl)quinoline, indicates that it may cause skin and eye irritation and respiratory irritation.[8] It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Conclusion
4,6,8-Trichloro-2-(trifluoromethyl)quinoline is a synthetic heterocyclic compound with potential for applications in medicinal chemistry and materials science. While specific experimental data for this molecule is limited, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and potential biological activities based on the well-established chemistry and biology of related quinoline derivatives. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound. This guide serves as a valuable resource for researchers initiating studies on this and similar polychlorinated, trifluoromethylated quinolines.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Quinolines: the role of substitution site in antileishmanial activity | CoLab [colab.ws]
- 6. ANALYSIS OF QUINOLINEQUINONE REACTIVITY, CYTOTOXICITY, AND ANTI-HIV-1 PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polychlorinated biphenyl quinone induces immunotoxicity via lymphocytes apoptosis and Th1-Th2 cell imbalance in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinolines: the role of substitution site in antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antileishmanial activities of novel 3-substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
